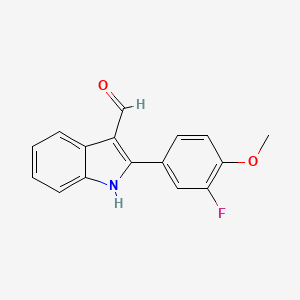
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to "2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde," often involves nucleophilic substitution reactions, as demonstrated by the preparation of various indole-based compounds through regioselective reactions and using methods like the Gewald synthesis technique for thiophene-3-carbonitrile derivatives related to the core structure of interest (Yamada et al., 2009), (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the dihedral angle between the indole and phenyl ring systems, which affects the compound's crystalline packing and stability. These structural characteristics are crucial for understanding the compound's physical and chemical properties, as seen in the analysis of similar compounds (Sonar et al., 2006).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including cycloisomerizations catalyzed by metals such as gold, leading to the formation of complex structures with potential biological activities (Kothandaraman et al., 2011). These reactions expand the utility of indole derivatives in synthesizing novel compounds.
Physical Properties Analysis
The physical properties, including crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and solubility of these compounds. The analysis of similar indole derivatives reveals detailed insights into these aspects, highlighting the importance of molecular interactions in determining the physical properties (Low et al., 2007).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as their reactivity and stability, are influenced by their molecular structure. Studies on similar compounds provide valuable information on their behavior in various chemical reactions, including the impact of substituents on reactivity and the potential for forming novel compounds with diverse functionalities (Gribble et al., 2002).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Indole derivatives, like "2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde," play a crucial role in organic synthesis, offering versatile intermediates for the development of pharmaceuticals and complex organic molecules. The literature review on indole synthesis emphasizes the continued interest and developments in creating indole-based structures due to their significant biological and chemical properties (Taber & Tirunahari, 2011). Moreover, the catalytic C3 aza-alkylation of indoles represents a method for introducing substituents at the indole 3-position, demonstrating the adaptability of indole derivatives in synthesizing diverse organic compounds (Bonandi et al., 2020).
Biological Activities
Indole-based compounds are known for their wide range of biological activities. A study on Indole-3-Carbinol (I3C) and its derivatives, for instance, outlines the significant roles these compounds play in hepatic protection, highlighting the potential therapeutic applications of indole derivatives in treating liver diseases (Wang et al., 2016). Similarly, indolylarylsulfones have been identified as potent inhibitors for the human immunodeficiency virus, illustrating the critical medicinal chemistry applications of indole scaffolds (Famiglini & Silvestri, 2018).
Materials Science
Indole derivatives also find applications in materials science, particularly in the development of sensors and electronic materials. The review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol underlines the utility of indole-based compounds in detecting various analytes due to their high selectivity and sensitivity (Roy, 2021). This indicates the potential of "2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde" in similar applications, given its structural characteristics.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
For instance, it may bind to the active site of GSK-3β, inhibiting its activity and leading to downstream effects .
Biochemical Pathways
Inhibition of gsk-3β can impact several pathways, including the wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation .
Pharmacokinetics
A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, has been reported to have high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Inhibition of gsk-3β can lead to the accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus and regulate gene expression .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-20-15-7-6-10(8-13(15)17)16-12(9-19)11-4-2-3-5-14(11)18-16/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSSVPDXSVLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


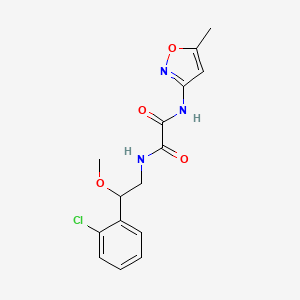
![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494860.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
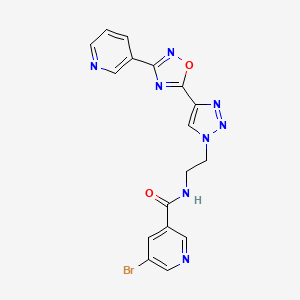
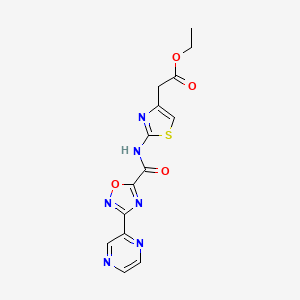
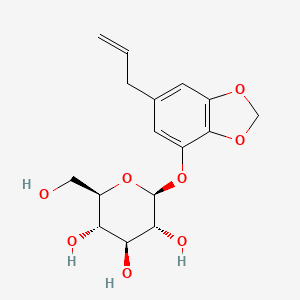

![3-Cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494872.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)


![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)